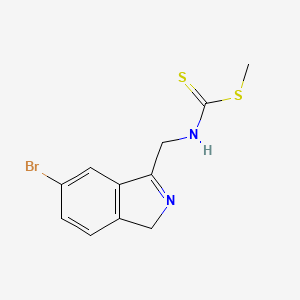

5-ブロモブラシニン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo Brassinin is a derivative of Brassinin, a phytoalexin compound found in cruciferous vegetables such as broccoli, mustard greens, cabbage, cauliflower, and turnip. Phytoalexins are natural substances produced by plants in response to stress, such as pathogen infection or exposure to heavy metals and UV radiation. 5-Bromo Brassinin has gained attention due to its potential biological activities, including anticancer properties .

科学的研究の応用

Chemistry: It serves as a precursor for synthesizing other biologically active compounds.

Industry: The compound’s unique properties make it a candidate for developing new pharmaceuticals and agrochemicals.

生化学分析

Biochemical Properties

5-Bromo Brassinin interacts with various biomolecules in biochemical reactions. It has been found to exhibit antiproliferative and cytotoxic activity against several human cancer cell lines . The compound’s activity was evaluated to be better or comparable to that of cisplatin, a commonly used chemotherapy drug .

Cellular Effects

5-Bromo Brassinin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to suppress lipopolysaccharide-induced production of nitric oxide synthase, cyclooxygenase-2, prostaglandin E2, and reactive oxygen species in RAW264.7 cells .

Molecular Mechanism

At the molecular level, 5-Bromo Brassinin exerts its effects through various mechanisms. It acts as a bioavailable inhibitor of indoleamine 2,3-dioxygenase (IDO), a pro-toleragenic enzyme that drives immune escape in cancer . This inhibition is essential to the antitumor mechanism of action of 5-Bromo Brassinin .

Dosage Effects in Animal Models

The effects of 5-Bromo Brassinin vary with different dosages in animal modelsIt has been reported that the compound combined with chemotherapy to elicit regression of autochthonous mammary gland tumors in MMTV-Neu mice .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo Brassinin involves the bromination of Brassinin. One common method includes the reaction of Brassinin with bromine in dichloromethane/methanol (9:1) to afford the desired 5-bromo derivative . The reaction conditions typically involve maintaining a controlled temperature and using appropriate solvents to ensure the desired product’s formation.

Industrial Production Methods

While specific industrial production methods for 5-Bromo Brassinin are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.

化学反応の分析

Types of Reactions

5-Bromo Brassinin undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in 5-Bromo Brassinin can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atom.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the compound’s oxidation state and overall structure.

作用機序

The primary mechanism by which 5-Bromo Brassinin exerts its effects is through the inhibition of indoleamine 2,3-dioxygenase (IDO). IDO is a pro-toleragenic enzyme that drives immune escape in cancer by degrading tryptophan, an essential amino acid for T-cell function . By inhibiting IDO, 5-Bromo Brassinin helps restore immune function and enhances the body’s ability to target and destroy cancer cells. This mechanism has been demonstrated in preclinical models, where the compound showed significant anticancer activity .

類似化合物との比較

Similar Compounds

Brassinin: The parent compound of 5-Bromo Brassinin, also a phytoalexin with anticancer properties.

Indole Phytoalexins: A group of compounds with similar structures and biological activities, including spirobrassinin and other brominated derivatives.

Uniqueness of 5-Bromo Brassinin

5-Bromo Brassinin stands out due to its enhanced biological activity compared to its non-brominated counterpart, Brassinin. The presence of the bromine atom increases the compound’s potency as an IDO inhibitor, making it a more effective anticancer agent . Additionally, its unique structure allows for further chemical modifications, potentially leading to the development of new derivatives with improved properties.

特性

IUPAC Name |

methyl N-[(6-bromo-3H-isoindol-1-yl)methyl]carbamodithioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2S2/c1-16-11(15)14-6-10-9-4-8(12)3-2-7(9)5-13-10/h2-4H,5-6H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIKNMBQDBAPSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)NCC1=NCC2=C1C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661825 |

Source

|

| Record name | Methyl [(5-bromo-1H-isoindol-3-yl)methyl]carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-55-7 |

Source

|

| Record name | Methyl [(5-bromo-1H-isoindol-3-yl)methyl]carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the key finding of the research paper regarding the antitumor mechanism of natural product-based brassinins?

A1: The research paper highlights that a primary antitumor mechanism of action for natural product-based brassinins, like 5-Bromo Brassinin, is the inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO) in vivo [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major](/img/structure/B562490.png)

![2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate](/img/structure/B562502.png)

![4-{[(p-Fluorophenyl)imino]methyl}phenol-d4](/img/structure/B562506.png)

![Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI)](/img/structure/B562509.png)

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B562510.png)

![(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide](/img/structure/B562512.png)